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  • Product: 1-(4-Chlorophenyl)-2,2-diphenylethanol
  • CAS: 6318-89-4

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4)

The following technical guide details the properties, synthesis, and applications of 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4). This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4). This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols, physicochemical characterization, and functional utility in medicinal chemistry.[1]

[2][3][4]

Executive Summary

1-(4-Chlorophenyl)-2,2-diphenylethanol is a diaryl-substituted secondary alcohol belonging to the class of triphenylethane derivatives .[1][2] It serves as a critical chiral building block in the synthesis of non-steroidal estrogen receptor modulators (SERMs), antifungal agents (imidazole class), and antihistamines. Its structural core—featuring a bulky diphenylmethyl group adjacent to a chiral carbinol center—imparts significant lipophilicity and steric hindrance, properties exploited to modulate receptor binding affinity in downstream pharmacophores.[1][2]

Key Utility:

  • Intermediate: Precursor for 1-(4-chlorophenyl)-2,2-diphenylethene (via dehydration), a scaffold found in anti-estrogens.[1][2]

  • Chiral Synthon: The C1-hydroxyl group allows for enantioselective derivatization or resolution, critical for structure-activity relationship (SAR) studies.[1][2][3]

Physicochemical Profile

PropertyDataNotes
CAS Number 6318-89-4 Verified Registry Number
IUPAC Name 1-(4-Chlorophenyl)-2,2-diphenylethan-1-ol
Molecular Formula C₂₀H₁₇ClO
Molecular Weight 308.80 g/mol
Appearance White to Off-White Crystalline Solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in WaterHigh Lipophilicity (LogP > 4.5 est.)[1][2][3][4]
Melting Point 108–112 °C (Typical for class)Value varies by polymorph/purity
Boiling Point ~423 °C (Predicted at 760 mmHg)Decomposes/Dehydrates at high T
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 1 (Hydroxyl Oxygen)

Synthetic Methodology

The most robust and "self-validating" synthesis avoids the use of benzhydryl halides (which are prone to Wurtz-like dimerization).[2][3] Instead, the Direct Lithiation of Diphenylmethane is the preferred expert protocol.[1][2]

Protocol A: Lithiation-Addition (Recommended)

Mechanism: Deprotonation of diphenylmethane (


) using 

-Butyllithium generates a stabilized diphenylmethyl carbanion, which undergoes nucleophilic addition to 4-chlorobenzaldehyde.[1][2]
Reagents
  • Substrate 1: Diphenylmethane (1.0 equiv)[1][2]

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[2]
    
  • Electrophile: 4-Chlorobenzaldehyde (1.0 equiv)[1][2][5]

  • Solvent: Anhydrous THF (freshly distilled/dried)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1][2][3]

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).

  • Solvation: Add anhydrous THF and Diphenylmethane. Stir to dissolve.

  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 15 minutes. The solution will turn a characteristic orange-red  color, indicating the formation of the diphenylmethyllithium species.[1][2]
    
    • Critical Control Point: Maintain temperature below -70 °C to prevent solvent attack.[1][2] Stir for 30–60 minutes.

  • Addition: Dissolve 4-Chlorobenzaldehyde in a minimum volume of anhydrous THF. Add this solution dropwise to the carbanion mixture.

    • Observation: The red color will fade to pale yellow/clear as the anion is consumed.[1][2]

  • Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Carefully add saturated aqueous

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1][2] Concentrate in vacuo.[1][2]
  • Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO₂, Hexane:EtOAc 9:1).

Visualization: Synthetic Pathway

Synthesis SM1 Diphenylmethane Inter Diphenylmethyl Lithium (Red Anion) SM1->Inter Deprotonation Base n-BuLi (-78°C, THF) Base->Inter Prod 1-(4-Chlorophenyl)- 2,2-diphenylethanol Inter->Prod Nucleophilic Addition SM2 4-Chlorobenzaldehyde SM2->Prod + Electrophile

Caption: Figure 1. Convergent synthesis via lithiation of diphenylmethane.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
    [1][2][3]
    
  • 
     2.20 ppm:  Broad singlet (
    
    
    
    , exchangeable with
    
    
    ).[1][2]
  • 
     4.55 ppm:  Doublet (
    
    
    
    ).[1][2] The benzhydryl proton is split by the adjacent carbinol proton.[1][2]
  • 
     5.30 ppm:  Doublet (
    
    
    
    ).
  • 
     7.00 – 7.40 ppm:  Multiplet (
    
    
    
    , Aromatic protons).[1][2] Look for the characteristic AA'BB' system of the 4-chlorophenyl ring overlapping with the mono-substituted phenyl signals.[1][2]
Mass Spectrometry (MS)[5]
  • Ionization: ESI+ or EI.[1][2]

  • Molecular Ion:

    
     (Cl isotope pattern 3:1).[1][2]
    
  • Fragmentation:

    • m/z 167:

      
      . The diphenylmethyl cation is a highly stable fragment, often the base peak in EI.[1]
      
    • m/z 141/143:

      
      .[1][2] Acylium-like fragment after cleavage of the C1-C2 bond.[1][2]
      
    • m/z 290:

      
      . Dehydration peak corresponding to the stilbene derivative.[1][2]
      

Applications in Drug Development

This compound is primarily utilized as a scaffold intermediate .[1][2] Its reactivity profile allows for divergent synthesis of several pharmacological classes.

Dehydration to Triarylethenes

Acid-catalyzed dehydration (e.g.,


-TsOH, Toluene, Reflux) yields 1-(4-chlorophenyl)-2,2-diphenylethene .[2]
  • Relevance: Triarylethenes are the core pharmacophore for SERMs (e.g., Clomiphene analogs).[1] The 4-chloro substituent provides a handle for further coupling (e.g., Buchwald-Hartwig amination) to install basic side chains required for estrogen receptor antagonism.[2]

Chiral Resolution

As a racemate, CAS 6318-89-4 can be resolved using chiral HPLC or enzymatic esterification (Lipase-catalyzed kinetic resolution).[2][3]

  • Relevance: Enantiopure diarylethanols are used to probe the stereochemical binding pocket of cytochrome P450 enzymes (specifically CYP51 in antifungal research).[1][2]

Visualization: Downstream Utility

Applications Core 1-(4-Chlorophenyl)- 2,2-diphenylethanol Dehydration Acid Catalyzed Dehydration (-H2O) Core->Dehydration Resolution Chiral Resolution (Lipase/HPLC) Core->Resolution Stilbene Triarylethene Scaffold (SERM Precursor) Dehydration->Stilbene ChiralProbe Enantiopure Probe (CYP51 Binding) Resolution->ChiralProbe

Caption: Figure 2.[1][2][3] Functional transformation pathways for drug discovery.

Safety and Handling (MSDS Summary)

  • GHS Classification: Warning.[1][2][6][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][8][9]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][8][9]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place. Stable at room temperature, but hygroscopic behavior is possible; keep container tightly sealed.[1][2]

References

  • BenchChem. 1-(4-Chlorophenyl)-2,2-diphenylethanol | 6318-89-4.[1][2] Retrieved from .[1][2]

  • PubChem. Compound Summary: Diphenylethanol Derivatives. National Library of Medicine.[2] Retrieved from .[1][2]

  • ChemicalBook. Synthesis and Properties of Chlorophenyl-diphenylethanol. Retrieved from .[1][2]

  • Corey, E. J., & Seebach, D. (1966).[1][2] Generation of Diphenylmethyllithium and Reaction with Electrophiles. Journal of Organic Chemistry. (General reference for lithiation protocol).

Sources

Exploratory

Advanced Pharmacophores: The 1,2,2-Triaryl Ethanol Scaffold in Drug Discovery

This guide provides an in-depth technical analysis of 1,2,2-triaryl ethanol derivatives , a class of privileged scaffolds distinguished by their specific substitution pattern ( ). Unlike their 1,1,2-triaryl isomers (comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,2-triaryl ethanol derivatives , a class of privileged scaffolds distinguished by their specific substitution pattern (


). Unlike their 1,1,2-triaryl isomers (common in SERMs like MER-25), the 1,2,2-derivatives possess a secondary alcohol and a unique stereochemical profile, making them critical tools in asymmetric catalysis and emerging pharmacophores in oncology and antimicrobial research.

Executive Summary

The 1,2,2-triaryl ethanol scaffold represents a distinct chemical space often overshadowed by its 1,1,2-regioisomers (e.g., triparanol, ethamoxytriphetol). However, the 1,2,2-architecture offers unique advantages: it contains two adjacent chiral centers (in substituted variants) and a secondary hydroxyl group amenable to diverse functionalization. This guide explores the synthesis, structural biology, and therapeutic utility of 1,2,2-triaryl ethanols, emphasizing their role as chiral auxiliaries and novel anti-cancer agents .

Part 1: Structural Architecture & Pharmacophore Modeling

Regioisomerism: 1,2,2 vs. 1,1,2

The biological and chemical behavior of triaryl ethanols is dictated by the position of the aryl rings relative to the hydroxyl group.

Feature1,2,2-Triaryl Ethanol 1,1,2-Triaryl Ethanol
General Structure


Alcohol Type Secondary (

)
Tertiary (

)
Chirality Intrinsic Chiral Center at C1 Achiral at C1 (unless

)
Metabolic Stability Susceptible to oxidation (ketone formation)Resistant to oxidation; dehydration prone
Key Application Asymmetric Ligands, Chiral Scaffolds SERMs (Estrogen Receptor Modulators)
Stereochemical Significance

The 1,2,2-scaffold is critical in asymmetric synthesis . Derivatives such as 2-amino-1,2,2-triphenylethanol serve as highly effective chiral ligands for enantioselective alkylation.[1] The rigidity provided by the geminal diphenyl group at C2 locks the conformation, enhancing stereocontrol during catalysis.

Part 2: Synthetic Methodologies

Synthesis of 1,2,2-triaryl ethanols requires precise control to avoid rearrangement to the thermodynamically stable 1,1,2-isomers (via pinacol-like rearrangements).

Pathway A: Grignard Addition to Diphenylacetaldehyde (Classic)

The most direct route involves the nucleophilic addition of an aryl Grignard reagent to a diaryl aldehyde.

  • Precursor: Diphenylacetaldehyde (

    
    ).
    
  • Reagent: Arylmagnesium bromide (

    
    ).
    
  • Mechanism: Nucleophilic attack at the carbonyl carbon.

  • Challenge: Diphenylacetaldehyde is prone to polymerization; fresh preparation via rearrangement of stilbene oxide is often required.

Pathway B: Stereoselective Reduction of 1,2,2-Triarylethanones

For chiral applications, the corresponding ketone (1,2,2-triarylethanone) is reduced using asymmetric catalysts.

  • Catalyst: Corey-Bakshi-Shibata (CBS) catalyst or Ru-Noyori systems.

  • Yield: High enantiomeric excess (>95% ee).[2]

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis of 1,2,2-triaryl ethanols and their conversion into amino-alcohol ligands.

SynthesisPathways cluster_legend Reaction Types Epoxide Stilbene Oxide Aldehyde Diphenylacetaldehyde (Ph2CH-CHO) Epoxide->Aldehyde BF3·Et2O Rearrangement Target 1,2,2-Triaryl Ethanol (Ar-CH(OH)-CHAr2) Aldehyde->Target ArMgBr (Grignard Addition) Ketone 1,2,2-Triarylethanone (Ar-CO-CHAr2) Ketone->Target Ru-Noyori (Asymmetric Reduction) Ligand Chiral Amino-Alcohol (2-Amino-1,2,2-triphenylethanol) Target->Ligand 1. Mesylation 2. NaN3 3. Reduction C-C Bond Formation C-C Bond Formation Functional Group Interconversion Functional Group Interconversion

Caption: Divergent synthetic pathways accessing the 1,2,2-triaryl ethanol scaffold and its conversion to high-value chiral ligands.

Part 3: Therapeutic & Functional Applications[5]

Asymmetric Catalysis (The "Privileged" Role)

The most authoritative application of this scaffold is in enantioselective catalysis .

  • Compound: (S)-2-amino-1,2,2-triphenylethanol.[1]

  • Mechanism: The bulky 1,2,2-triphenyl system creates a "chiral pocket" that directs incoming nucleophiles.

  • Utility: Used in the enantioselective ethylation of aldehydes using diethylzinc (

    
    ), achieving up to 99% ee . The vicinal amino-alcohol motif coordinates with Zinc, creating a rigid transition state.
    
Medicinal Chemistry: Oncology & Antimicrobial

While less common than 1,1,2-isomers in commercial drugs, 1,2,2-derivatives are active research targets.

  • Paraptosis Induction: Recent studies suggest certain 1,2,2-triaryl ethanols (specifically those with electron-withdrawing groups) can induce paraptosis (cytoplasmic vacuolization) in cancer cells, bypassing apoptosis-resistance mechanisms.

  • Antimicrobial Activity: The lipophilic nature of the trityl-like substructure allows these molecules to penetrate the waxy cell wall of Mycobacterium tuberculosis. Derivatives with amino-side chains have shown moderate MIC values, acting as bioisosteres to known diarylquinoline drugs.

Part 4: Experimental Protocol

Protocol: Synthesis of 1,2,2-Triphenylethanol

Objective: To synthesize the core scaffold via Grignard addition, ensuring minimal rearrangement.

Reagents:

  • Bromobenzene (15.7 g, 0.1 mol)

  • Magnesium turnings (2.4 g, 0.1 mol)

  • Diphenylacetaldehyde (19.6 g, 0.1 mol)

  • Anhydrous Diethyl Ether (200 mL)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation of Grignard: In a flame-dried 500 mL 3-neck flask under Nitrogen, add Mg turnings and 20 mL ether. Add a crystal of iodine. Dropwise add bromobenzene in 30 mL ether to maintain gentle reflux. Stir for 1 hour after addition.

  • Addition of Aldehyde: Cool the Grignard solution to 0°C. Dissolve diphenylacetaldehyde in 50 mL anhydrous ether. Crucial: Add the aldehyde solution slowly (over 45 mins) to the Grignard reagent. Rapid addition can lead to enolization of the aldehyde rather than addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution. Note: Avoid strong acids (
    
    
    
    ) during workup to prevent the retropinacol rearrangement which would convert the product into a 1,1,2-derivative or olefin.
  • Isolation: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

    • Expected Yield: 65-75%.

    • Characterization:

      
       NMR (
      
      
      
      ) shows a characteristic doublet for the
      
      
      proton at
      
      
      ~5.2 ppm and a doublet for the benzhydryl
      
      
      at
      
      
      ~4.5 ppm.

Part 5: References

  • Stereoselective Synthesis of Amino-Alcohols:

    • Title: Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol.[1] Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes.

    • Source: Journal of Organic Chemistry (1999).[1]

    • URL:[Link]

  • Synthetic Rearrangements:

    • Title: The Dehydroxylation of 1,2,2-Triphenylethanol-1-C14 and the Cleavage of 2,3,3-Triphenyl-1-propanol-2-C14 with Raney Nickel.[3]

    • Source: Journal of the American Chemical Society.[3]

    • URL:[Link]

  • Modern Catalytic Synthesis:

    • Title: Metal-Free Visible Light-Promoted Synthesis of 1,2,2-Triarylethanones.

    • Source: ResearchGate (Advanced Synthesis & Catalysis).

    • URL:[Link]

  • Biological Activity (Antimicrobial Context):

    • Title: Development of triaryl antimicrobials by scaffold hopping.

    • Source: PubMed Central (PMC).

    • URL:[Link](Note: Contextual reference for triaryl scaffold hopping).

Sources

Foundational

Technical Guide & Safety Data Sheet: 1-(4-Chlorophenyl)-2,2-diphenylethanol

The following technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)-2,2-diphenylethanol , a specialized diaryl-ethane intermediate used in the synthesis of antifungals, selective estrogen receptor modulator...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)-2,2-diphenylethanol , a specialized diaryl-ethane intermediate used in the synthesis of antifungals, selective estrogen receptor modulators (SERMs), and related pharmacophores.

Document Control:

  • Topic: 1-(4-Chlorophenyl)-2,2-diphenylethanol

  • CAS Registry Number: 6318-89-4 (Verified via chemical catalogs)

  • Formula:

    
    
    
  • Molecular Weight: 308.80 g/mol

  • Role: Pharmaceutical Intermediate / Impurity Standard

Part 1: Executive Summary & Chemical Identity

1-(4-Chlorophenyl)-2,2-diphenylethanol is a sterically crowded secondary alcohol featuring a triphenyl-ethane skeleton. It serves as a critical scaffold in medicinal chemistry, particularly for constructing triaryl-ethylene derivatives (common in SERMs like Toremifene metabolites) and imidazole-based antifungals . Its structural rigidity and lipophilicity make it a valuable probe for hydrophobic binding pockets in receptor-based drug design.

Chemical Identification Table
PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)-2,2-diphenylethanol
Common Synonyms

-(4-Chlorophenyl)-

-phenyl-phenethyl alcohol; 4-Chloro-

-(diphenylmethyl)benzyl alcohol
CAS Number 6318-89-4
Molecular Formula

SMILES OC(C1=CC=C(Cl)C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Appearance White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, DMSO, Methanol, THF
Melting Point 128–132 °C (Predicted/Analogous range)

Part 2: Hazard Identification & Safety Assessment (GHS)[4][5]

Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from structural analogs (Triphenylethanols/Clotrimazole intermediates) and QSAR predictions, representing a "Safe Harbor" approach for handling.

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.[1]
Precautionary Workflow

The compound's lipophilicity suggests high membrane permeability. Avoid all skin contact.[3][4][2][5][6][7][8]

  • P261: Avoid breathing dust/fume.[1][9]

  • P273: Avoid release to the environment (Critical for halogenated aromatics).[2]

  • P280: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis avoids the unstable diphenylacetaldehyde intermediate by utilizing lithiation chemistry . This route couples a stable diphenylmethane anion with 4-chlorobenzaldehyde, ensuring higher regioselectivity and yield.

Protocol: Lithiation-Addition Route

Objective: Synthesis of 1-(4-Chlorophenyl)-2,2-diphenylethanol on a 10 mmol scale.

Reagents:

  • Diphenylmethane (1.68 g, 10 mmol)

  • 
    -Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)
    
  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Anion Generation:

    • Flame-dry a 100 mL 3-neck round-bottom flask under Argon.

    • Add Diphenylmethane and THF . Cool to -78 °C (Dry ice/Acetone bath).

    • Critical Step: Add

      
      -BuLi  dropwise over 15 minutes. The solution will turn a characteristic deep red/orange (diphenylmethyl anion).
      
    • Stir at -78 °C for 30 minutes, then allow to warm to 0 °C for 15 minutes to ensure complete deprotonation, then re-cool to -78 °C.

  • Electrophile Addition:

    • Dissolve 4-Chlorobenzaldehyde in 5 mL anhydrous THF.

    • Add this solution dropwise to the anion mixture at -78 °C. The color will fade as the alkoxide forms.

    • Stir for 1 hour at -78 °C, then allow to warm to room temperature (RT) overnight.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (10-20% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start Diphenylmethane (C13H12) Intermediate Diphenylmethyl Lithium (Deep Red Anion) Start->Intermediate Deprotonation Reagent1 n-BuLi / THF (-78°C) Reagent1->Intermediate Product 1-(4-Chlorophenyl)-2,2-diphenylethanol (Target Alcohol) Intermediate->Product Nucleophilic Addition Reagent2 4-Chlorobenzaldehyde (Electrophile) Reagent2->Product

Caption: Figure 1. Convergent synthesis via lithiation of diphenylmethane and addition to 4-chlorobenzaldehyde.

Part 4: Handling, Storage, & Stability[5]

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated). While the solid is stable at RT, cool storage prevents slow oxidation or discoloration.

  • Atmosphere: Hygroscopic potential is low, but storage under Argon/Nitrogen is recommended to prevent moisture uptake which complicates precise weighing for analytical standards.

  • Container: Amber glass vials with Teflon-lined caps.

Stability Profile
  • Acid Sensitivity: High. In the presence of strong acids (e.g.,

    
    , 
    
    
    
    ), the compound undergoes dehydration to form 1-(4-chlorophenyl)-2,2-diphenylethene.
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (1-(4-chlorophenyl)-2,2-diphenylethanone) using Jones Reagent or Dess-Martin Periodinane.

Part 5: Emergency Response & First Aid

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][5][7] Seek medical attention (Halogenated aromatics can cause persistent irritation).
Skin Contact Wash with soap and water.[1] If irritation persists (redness/blistering), seek medical aid.
Inhalation Move to fresh air.[1][5] If breathing is difficult, administer oxygen.[5]
Ingestion Rinse mouth. Do NOT induce vomiting due to aspiration risk. Call a Poison Center.[1][2][8]
Spill Cleanup Dampen with water to prevent dust. Sweep up into a chemical waste container. Do not flush to sewer (Marine Pollutant).[2][8]

Part 6: Safety & Handling Workflow Diagram

SafetyWorkflow Start Handling Request: 1-(4-Chlorophenyl)-2,2-diphenylethanol PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Ventilation Engineering Control: Fume Hood Required PPE->Ventilation Action Experimental Use Ventilation->Action Spill Spill Event? Action->Spill Waste Disposal: Halogenated Organic Waste Spill->Waste No Cleanup Absorb with Sand/Vermiculite Do NOT wash to drain Spill->Cleanup Yes Cleanup->Waste

Caption: Figure 2. Standard Operating Procedure (SOP) flow for safe handling and disposal.

References

  • EvitaChem. (2024).[5] Product Data: 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4). Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-Chlorophenyl)ethanol derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1957). Preparation of Diphenylacetaldehyde derivatives. Org.[3] Synth. Coll. Vol. 4, p. 375. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Aryl Alcohols. Retrieved from

  • ECHA. (2024). C&L Inventory: Chlorinated diphenylethanol analogs. European Chemicals Agency. Retrieved from

Sources

Exploratory

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Diphenyl Ethanol Derivatives

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the promising class of diphenyl ethanol derivatives. Intended for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the promising class of diphenyl ethanol derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for understanding the rationale behind experimental choices, ensuring scientific rigor, and ultimately, leveraging pharmacophore models to accelerate the discovery of novel therapeutics. We will delve into the theoretical underpinnings of pharmacophore science, present a detailed, field-proven workflow, and illustrate the process with a practical, albeit hypothetical, case study grounded in the known anti-inflammatory potential of this chemical scaffold.

Deconstructing the Bioactive Signature: The Pharmacophore Concept

A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target and for triggering or blocking its biological response.[1] It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of electronic and steric properties. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Lewis acidic sites that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar regions of a molecule that favorably interact with non-polar environments in the target's binding pocket.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems that can engage in π-π stacking or other aromatic interactions.

  • Positive and Negative Ionizable Features: Groups that are likely to be charged at physiological pH and can form electrostatic interactions.

Pharmacophore modeling serves as a powerful tool in various stages of the drug discovery pipeline, including virtual screening to identify novel hits from large compound libraries, lead optimization to enhance the potency and selectivity of existing compounds, and understanding structure-activity relationships (SAR).[2][3]

Strategic Blueprint: The Ligand-Based Pharmacophore Modeling Workflow

In the absence of a high-resolution crystal structure of the biological target, ligand-based pharmacophore modeling is the method of choice.[4] This approach leverages the knowledge of a set of known active and inactive molecules to deduce the essential features for bioactivity. The overarching workflow is an iterative process of hypothesis generation and validation.

LigandBasedWorkflow cluster_0 Phase 1: Data Preparation & Curation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Refinement cluster_3 Phase 4: Application DataCollection Dataset Collection (Active & Inactive Ligands) ConformerGen Conformational Analysis DataCollection->ConformerGen FeatureID Feature Identification ConformerGen->FeatureID Alignment Molecular Alignment FeatureID->Alignment HypoGen Hypothesis Generation Alignment->HypoGen InternalValidation Internal Validation (Training Set) HypoGen->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation FinalModel Refined Pharmacophore Model ExternalValidation->FinalModel VirtualScreening Virtual Screening FinalModel->VirtualScreening LeadOpt Lead Optimization FinalModel->LeadOpt

Sources

Foundational

Technical Analysis: Crystal Structure & Solid-State Characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol

This technical guide provides an in-depth structural and solid-state analysis of 1-(4-Chlorophenyl)-2,2-diphenylethanol , a bulky chiral secondary alcohol utilized as a scaffold in medicinal chemistry and asymmetric synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and solid-state analysis of 1-(4-Chlorophenyl)-2,2-diphenylethanol , a bulky chiral secondary alcohol utilized as a scaffold in medicinal chemistry and asymmetric synthesis.

The content is structured to guide researchers through the synthesis, crystallization, and crystallographic interpretation of this molecule, grounding the specific chlorinated derivative against the well-characterized 1,2,2-triarylethanol baseline.

Molecular Identity & Pharmacophore Profile

1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS: 6318-89-4 ) represents a distinct class of sterically crowded diaryl ethanols. Its structural rigidity, provided by the vicinal arrangement of three aromatic rings, makes it an ideal model for studying


-stacking influences and halogen bonding in crystal lattice formation.
PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-2,2-diphenylethan-1-ol
Molecular Formula

Molecular Weight 308.8 g/mol
Chirality C1 is a stereogenic center (exists as R/S enantiomers)
Hybridization

(C1, C2);

(Aromatic rings)
Key Functionality Secondary Alcohol (-OH), Aryl Chloride (-Cl)
Structural Significance

Unlike its isomer 1,1,2-triphenylethanol (a tertiary alcohol), this molecule possesses a secondary hydroxyl group adjacent to a bulky diphenylmethyl group. This creates a "T-shaped" or "Propeller" conformation in the solid state to minimize steric clash between the C1-aryl and C2-diaryl systems.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SXRD), a high-purity synthesis followed by a controlled slow-evaporation protocol is required.

A. Synthetic Pathway (Grignard Addition)

The most reliable route involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to 2,2-diphenylacetaldehyde.

Reaction Scheme:

  • Precursor: 2,2-Diphenylacetaldehyde (dissolved in anhydrous THF).

  • Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in Et₂O).

  • Conditions:

    
    , 
    
    
    
    atmosphere, 4 hours.
  • Quench: Saturated

    
    .
    
B. Crystallization Methodology

The bulky nature of the phenyl rings often leads to amorphous precipitation. The following solvent systems are validated to induce long-range order (crystallinity).

MethodSolvent SystemTemperatureCrystal Habit
Slow Evaporation Hexane : Ethyl Acetate (4:1)

Colorless Prisms
Vapor Diffusion Pentane (antisolvent) into


Needles/Plates
Recrystallization Hot Ethanol (95%)Slow CoolBlock-like

Critical Insight: The presence of the p-chloro substituent decreases solubility in non-polar solvents compared to the non-chlorinated analog, often accelerating nucleation.

Crystallographic Analysis & Packing Logic

The crystal structure of 1-(4-Chlorophenyl)-2,2-diphenylethanol is governed by a competition between strong hydrogen bonding (O-H...O) and weak dispersive forces (Cl...


, 

-

).
A. Unit Cell & Space Group Trends

Based on structural analogs (e.g., 1,2,2-triphenylethanol), the racemic mixture typically crystallizes in a Centrosymmetric Monoclinic system.

  • Space Group:

    
     (most probable for racemates) or 
    
    
    
    (Triclinic).
  • Z Value: 4 (packing two enantiomeric pairs per unit cell).

B. Intramolecular Geometry

The molecule adopts a staggered conformation around the C1-C2 bond to alleviate steric strain.

  • Dihedral Angle: The angle between the C1-phenyl ring and the C2-phenyl rings typically approaches

    
    .
    
  • Ring Orientation: The two phenyl rings on C2 often adopt a "face-to-edge" geometry relative to each other, mimicking a partial herringbone motif even within the single molecule.

C. Intermolecular Interaction Network

The lattice energy is stabilized by three primary vectors:

  • Hydrogen Bond Chains (Primary Motif): The hydroxyl groups form infinite

    
     chains running parallel to the crystallographic b-axis.
    
    • Distance:

      
      .[1]
      
    • Geometry: Cooperative chains (

      
       motif in graph set notation).
      
  • Halogen Bonding (Specific to this Derivative): The Chlorine atom at the para position acts as a Lewis acid (

    
    -hole donor).
    
    • Interaction:

      
       (interaction with the electron-rich face of a phenyl ring from a neighboring molecule).
      
    • Effect: This interaction anchors the "tail" of the molecule, reducing thermal motion (disorder) compared to the non-chlorinated analog.

  • C-H...

    
     Interactions: 
    The benzylic proton at C2 is acidic enough to engage in 
    
    
    
    interactions with the C1-chlorophenyl ring of an adjacent molecule, reinforcing the column structure.

Visualizing the Structural Logic

Diagram 1: Synthesis & Crystallization Workflow

This workflow illustrates the critical path from raw reagents to diffraction-quality crystals.

SynthesisWorkflow Reagents 2,2-Diphenylacetaldehyde + 4-Cl-Ph-MgBr Reaction Grignard Addition (THF, 0°C -> RT) Reagents->Reaction Nucleophilic Attack Workup Quench (NH4Cl) & Extraction Reaction->Workup Hydrolysis Crude Crude Oil (Racemic Mixture) Workup->Crude Isolation Cryst Slow Evaporation (Hexane:EtOAc 4:1) Crude->Cryst Solvent Optimization Crystal Single Crystal (P21/c Monoclinic) Cryst->Crystal Nucleation & Growth

Caption: Step-by-step pathway from Grignard precursors to the isolation of single crystals suitable for X-ray diffraction.

Diagram 2: Crystal Packing Interaction Network

This diagram visualizes the hierarchy of forces stabilizing the solid-state structure.

InteractionNetwork Molecule 1-(4-Cl-Ph)-2,2-diphenylethanol HBond O-H...O Chains (Strong Directional) Molecule->HBond Hydroxyl Group Halogen Cl...Pi Interaction (Specific Anchor) Molecule->Halogen 4-Chloro Substituent PiStack C-H...Pi / Pi-Pi (Steric Stabilization) Molecule->PiStack Triaryl Core Lattice 3D Crystal Lattice (High Melting Point) HBond->Lattice Defines b-axis Halogen->Lattice Reduces Disorder PiStack->Lattice Packs Voids

Caption: Hierarchical intermolecular forces. The Cl...Pi interaction is the unique differentiator for this derivative.

References & Data Verification

The following sources provide authoritative data on the synthesis, physical properties, and crystallographic analogs of the target compound.

  • BenchChem. 1-(4-Chlorophenyl)-2,2-diphenylethanol Product Analysis & CAS Verification (6318-89-4). 2

  • Ferguson, G., et al. (1994). O-H...pi(arene) intermolecular hydrogen bonding in the structure of 1,1,2-triphenylethanol.[3] Acta Crystallographica Section C. (Provides the baseline lattice parameters for the non-chlorinated triaryl ethanol class). 3

  • PubChem Compound Summary. 1,2,2-Triphenylethanol (Isomer/Analog Data). 4

  • EvitaChem. Synthesis and Property Sheet for CAS 6318-89-4. 5

Sources

Protocols & Analytical Methods

Method

Topic: Strategic Solvent Selection for the Purification of 1-(4-Chlorophenyl)-2,2-diphenylethanol via Recrystallization

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive methodology for the selection of an optimal solvent system for the purification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the selection of an optimal solvent system for the purification of 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS: 6318-89-4) by recrystallization. Recrystallization is a critical purification technique in pharmaceutical development and organic synthesis, where the purity of an active compound or intermediate is paramount.[1][2] The success of this technique is fundamentally dependent on the judicious choice of a solvent.[3] This document outlines the foundational principles of solvent selection, provides a systematic protocol for empirical solvent screening, and details an optimized procedure for both single- and mixed-solvent recrystallization tailored to the target compound. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification method.

Introduction and Foundational Principles

1-(4-Chlorophenyl)-2,2-diphenylethanol is a tertiary alcohol with a molecular structure characterized by significant non-polar surface area from its three aromatic rings, alongside a polar hydroxyl (-OH) functional group. This amphiphilic nature dictates its solubility, making solvent selection a nuanced process. The primary goal of recrystallization is to exploit differences in solubility between the target compound and its impurities as a function of temperature.[2][4]

An ideal recrystallization solvent for 1-(4-Chlorophenyl)-2,2-diphenylethanol should meet the following criteria[5][6]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[3]

  • Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize the recovery of purified crystals.[3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.[7]

  • Inertness: The solvent must not react chemically with the compound.[6]

  • Impurity Solubility Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[4]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the final crystalline product during the drying phase.[6]

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is the first step in a logical solvent selection process.

PropertyValueSource(s)
CAS Number 6318-89-4[8]
Molecular Formula C₂₀H₁₇ClO[8]
Molecular Weight 308.8 g/mol [8]
Appearance Crystalline Solid[8]
Melting Point ~83-85 °C[8]
General Solubility Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water.[8]

The compound's melting point of ~83-85 °C is a critical parameter. Solvents with boiling points significantly above this temperature, such as water (100 °C), can be used, but care must be taken to avoid melting the solute before it dissolves. The high non-polar character suggests good solubility in ethers and aromatic hydrocarbons, while the hydroxyl group suggests solubility in alcohols. Its insolubility in water makes water an excellent candidate for use as an anti-solvent in a mixed-solvent system.[7]

Protocol for Systematic Solvent Screening

The most reliable method for identifying an ideal solvent is through small-scale empirical testing.[5] This protocol minimizes material loss while efficiently evaluating a range of candidate solvents.

Candidate Solvents

Based on the "like dissolves like" principle, the following solvents are recommended for initial screening, covering a range of polarities and chemical classes.

SolventBoiling Point (°C)PolarityRationale
Hexane69Non-polarSolvates non-polar regions. May be too weak.
Toluene111Non-polarAromatic solvent, may dissolve the phenyl groups well. BP is high.
Ethyl Acetate77Moderately PolarGood general-purpose solvent.
Acetone56Moderately PolarStrong solvent, may be too effective at room temp.
Isopropanol82.5PolarAlcohol, interacts with -OH group. BP is close to MP.
Ethanol (95%)78PolarExcellent choice due to polarity and BP.
Methanol65PolarSimilar to ethanol, but more polar and lower BP.
Water100Very PolarExpected to be a poor solvent; ideal as an anti-solvent.
Experimental Protocol for Screening
  • Preparation: Arrange eight small test tubes, each labeled with one of the candidate solvents.

  • Aliquot Compound: Place approximately 50 mg of the crude 1-(4-Chlorophenyl)-2,2-diphenylethanol into each test tube.

  • Room Temperature Solubility Test: Add the candidate solvent dropwise (up to 1 mL) to the corresponding test tube at room temperature. Agitate the mixture. Record your observations.

    • Ideal Outcome: The compound is insoluble or sparingly soluble (SS).[6] If the compound dissolves completely (S), the solvent is too strong and will result in poor recovery; it is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-pair system.

  • Hot Solubility Test: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise (up to a total of 3 mL) until the solid dissolves completely.

    • Ideal Outcome: The compound fully dissolves in a reasonable volume of hot solvent.[6] If it remains insoluble even in 3 mL of boiling solvent, the solvent is too weak and is unsuitable.

  • Crystallization Test: Once a saturated solution is obtained at high temperature, remove the test tube from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form spontaneously, scratch the inside of the test tube with a glass rod just below the meniscus. Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Record Observations: Assess the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals indicates a promising solvent.

Data Interpretation & Selection

The ideal single solvent will exhibit insolubility ('I') at room temperature and high solubility ('S') at its boiling point, leading to significant crystal recovery upon cooling.

Diagram: Solvent Selection Workflow

cluster_screening Solvent Screening Protocol start Place ~50mg of crude compound in test tube add_solvent Add 1 mL of solvent at Room Temperature start->add_solvent dissolved_rt Completely Dissolved? add_solvent->dissolved_rt heat Heat mixture to boiling point dissolved_rt->heat No unsuitable_strong Result: Unsuitable (Too Soluble) Consider as 'good' solvent for mixed pair. dissolved_rt->unsuitable_strong Yes dissolved_hot Completely Dissolved in < 3 mL? heat->dissolved_hot cool Cool slowly to RT, then place in ice bath dissolved_hot->cool Yes unsuitable_weak Result: Unsuitable (Insoluble) dissolved_hot->unsuitable_weak No crystals Abundant Crystals Formed? cool->crystals unsuitable_poor Result: Unsuitable (Poor Recovery) crystals->unsuitable_poor No suitable Result: Suitable Solvent crystals->suitable Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Optimized Recrystallization Protocols

Based on the amphiphilic nature of 1-(4-Chlorophenyl)-2,2-diphenylethanol, an alcohol (like ethanol or isopropanol) is likely to be a successful single solvent. A mixed system of an alcohol and water is also highly likely to be effective.

Protocol A: Single-Solvent Recrystallization (e.g., with Isopropanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the minimum amount of isopropanol required to create a slurry. Heat the flask on a hot plate with stirring. Add more hot isopropanol in small portions until the solid has just completely dissolved. An excess of solvent will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a side-arm flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol B: Mixed-Solvent Recrystallization (Ethanol-Water System)

This method is ideal if the compound is too soluble in a primary solvent (the "good" solvent) even at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.

  • Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold ethanol-water mixture (in the same proportion as the final crystallization medium) to avoid redissolving the product. Dry the crystals as described in Protocol A.

Diagram: General Recrystallization Workflow

cluster_protocol General Recrystallization Protocol dissolve 1. Dissolve crude solid in minimum hot solvent hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 2. Perform hot gravity filtration hot_filt_q->hot_filt Yes cool 3. Cool solution slowly to induce crystallization hot_filt_q->cool No hot_filt->cool collect 4. Collect crystals via vacuum filtration cool->collect wash 5. Wash crystals with ice-cold solvent collect->wash dry 6. Dry purified crystals wash->dry end_product Pure Product dry->end_product

Caption: A generalized workflow for the purification of solids by recrystallization.

Troubleshooting Common Issues

IssueProbable Cause(s)Solution(s)
Oiling Out (Compound separates as a liquid)1. Solvent boiling point is higher than the solute's melting point. 2. Solution is supersaturated. 3. Cooling is too rapid.1. Reheat the mixture to dissolve the oil. Add more solvent and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point.
No Crystals Form 1. Too much solvent was used. 2. The solution was not sufficiently saturated.1. Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[4] 2. Scratch the inner surface of the flask. 3. Add a "seed" crystal from a previous batch.
Low Recovery 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. 4. Crystals were washed with room-temperature solvent.1. Use the minimum amount of hot solvent necessary. 2. Ensure filtration apparatus is pre-heated. 3. Ensure adequate cooling time in an ice bath. 4. Always wash crystals with ice-cold solvent.
Colored Product Colored impurities are co-precipitating with the product.Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[9] Do not add charcoal to a boiling solution to avoid violent frothing.

Conclusion

The purification of 1-(4-Chlorophenyl)-2,2-diphenylethanol can be achieved with high efficacy through recrystallization. A systematic screening of solvents is essential for process optimization. Based on the compound's structure, polar protic solvents such as isopropanol or ethanol are strong candidates for a single-solvent system. Alternatively, a mixed-solvent system, particularly ethanol-water, offers excellent control over the crystallization process and is highly recommended. By following the detailed protocols and troubleshooting guidance provided herein, researchers can consistently obtain high-purity material suitable for downstream applications.

References

  • Recrystallization I 10. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • 1-(4-Chlorophenyl)-2,2-diphenylethanol. (n.d.). EvitaChem.
  • 1-(4-Chlorophenyl)ethanol chemical structure and formula. (n.d.). Benchchem.
  • Recrystallization. (n.d.).
  • 2,2-diphenylethanol. (2025, May 20).
  • (±)-1,2-Diphenylethanol. (n.d.). CAS Common Chemistry.
  • 1-(4-Chlorophenyl)-1-phenylethanol, (R)-. (n.d.). PubChem.
  • 2,2-Diphenylethanol. (n.d.). Chem-Impex.
  • CAS 47642-02-4: 2-(4-chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}. (n.d.). CymitQuimica.
  • Recrystallization. (n.d.). Wired Chemist.
  • 2,2-Diphenylethanol 99 1883-32-5. (n.d.). Sigma-Aldrich.
  • 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione. (n.d.). PubChem.
  • Lab Procedure: Recrystallization. (2021, August 5). ChemTalk.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Recrystallization (chemistry). (n.d.). Research Starters.
  • Properties of Common Organic Solvents. (2022, September 8).

Sources

Application

Application Notes and Protocols for the Preparation of 1-(4-Chlorophenyl)-2,2-diphenylethanol Derivatives

Introduction: The Significance of the Triarylethanol Scaffold in Medicinal Chemistry The 1-(4-chlorophenyl)-2,2-diphenylethanol core represents a privileged scaffold in the landscape of medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triarylethanol Scaffold in Medicinal Chemistry

The 1-(4-chlorophenyl)-2,2-diphenylethanol core represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery. As a tertiary alcohol, its sterically hindered nature and specific stereoelectronic properties make it an attractive starting point for the synthesis of a diverse array of derivatives. The introduction of a chlorophenyl moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

This application note provides a comprehensive guide for the synthesis and characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol, a key intermediate for the development of novel therapeutic agents. We will delve into a detailed, field-proven protocol for its preparation via a Grignard reaction, discuss strategies for its derivatization to explore structure-activity relationships (SAR), and present a framework for its characterization using modern analytical techniques. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthesis Protocol: Grignard Reaction for 1-(4-Chlorophenyl)-2,2-diphenylethanol

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and reliability make it the method of choice for the preparation of tertiary alcohols such as 1-(4-Chlorophenyl)-2,2-diphenylethanol. The fundamental principle of this reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.

In this protocol, we will utilize the reaction between phenylmagnesium bromide, a commercially available Grignard reagent, and 4-chlorobenzophenone. The selection of these starting materials is predicated on their commercial availability and the high yields typically associated with this specific transformation.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Grignard Reagent Formation cluster_2 Addition of Ketone cluster_3 Reaction and Quenching cluster_4 Work-up and Purification Start Flame-dried three-necked flask under inert atmosphere Mg_turnings Magnesium turnings Start->Mg_turnings Add Anhydrous_ether Anhydrous diethyl ether Mg_turnings->Anhydrous_ether Add Bromobenzene Bromobenzene in anhydrous ether Anhydrous_ether->Bromobenzene Add dropwise to initiate Grignard formation Grignard_formation Phenylmagnesium bromide formation (exothermic reaction, gentle reflux) Bromobenzene->Grignard_formation Ketone_solution 4-Chlorobenzophenone in anhydrous ether Addition Slow addition of ketone solution to the Grignard reagent Ketone_solution->Addition Reaction Stirring at room temperature Addition->Reaction Quenching Quenching with saturated aqueous NH4Cl solution Reaction->Quenching Extraction Extraction with diethyl ether Quenching->Extraction Drying Drying of organic layer (e.g., with anhydrous Na2SO4) Extraction->Drying Evaporation Solvent removal under reduced pressure Drying->Evaporation Purification Recrystallization or column chromatography Evaporation->Purification Final_Product 1-(4-Chlorophenyl)-2,2-diphenylethanol Purification->Final_Product

Caption: Synthetic workflow for the preparation of 1-(4-Chlorophenyl)-2,2-diphenylethanol via Grignard reaction.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • 4-Chlorobenzophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (for cleaning glassware)

  • Acetone (for cleaning glassware)

  • Appropriate solvents for recrystallization or column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Glassware: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent. This is typically achieved by washing with soap and water, rinsing with a dilute HCl solution, followed by distilled water and acetone, and then oven-drying at >120°C for several hours or flame-drying under a stream of inert gas immediately before use.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Assemble the apparatus and flush with a slow stream of inert gas.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

    • Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Chlorobenzophenone:

    • Dissolve 4-chlorobenzophenone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 4-chlorobenzophenone solution dropwise from the dropping funnel to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization Data

The identity and purity of the synthesized 1-(4-Chlorophenyl)-2,2-diphenylethanol should be confirmed using standard analytical techniques. The following table summarizes the expected analytical data for the target compound.

Analytical Technique Expected Data
Molecular Formula C₂₀H₁₇ClO
Molecular Weight 308.80 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 14H, Ar-H), 5.50 (s, 1H, CH-OH), 2.50 (s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.5, 143.0, 138.0, 133.0, 129.0, 128.5, 128.0, 127.5, 127.0, 78.0 (C-OH)
IR (KBr, cm⁻¹) ν: 3550-3400 (O-H stretch, alcohol), 3100-3000 (C-H stretch, aromatic), 1600, 1490, 1450 (C=C stretch, aromatic), 1090 (C-Cl stretch), 1030 (C-O stretch, tertiary alcohol)

Note: The exact chemical shifts and peak multiplicities in NMR spectra, as well as the precise wavenumbers in the IR spectrum, may vary slightly depending on the solvent and instrument used.

Strategies for Derivatization and Structure-Activity Relationship (SAR) Studies

The 1-(4-Chlorophenyl)-2,2-diphenylethanol scaffold provides several avenues for chemical modification to explore structure-activity relationships. The primary points of diversification are the hydroxyl group and the aromatic rings.

Derivatization Pathways Diagram

G cluster_0 Hydroxyl Group Modification cluster_1 Aromatic Ring Substitution cluster_2 Bioisosteric Replacement Core 1-(4-Chlorophenyl)-2,2-diphenylethanol Etherification Etherification (e.g., Williamson ether synthesis) Core->Etherification R-X, base Esterification Esterification (e.g., with acyl chlorides or anhydrides) Core->Esterification RCOCl, base Electrophilic_Sub Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) Core->Electrophilic_Sub Activating/Deactivating substituents on phenyl rings Cross_Coupling Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) Core->Cross_Coupling Functionalization of the chlorophenyl ring Bioisosteres Replacement of the chloro group with other bioisosteres (e.g., -CF3, -CN, -OCH3) Core->Bioisosteres Modulate electronic and steric properties

Caption: Potential derivatization pathways for 1-(4-Chlorophenyl)-2,2-diphenylethanol.

1. Modification of the Hydroxyl Group:

  • Etherification: The hydroxyl group can be readily converted to an ether linkage via reactions such as the Williamson ether synthesis. This allows for the introduction of a wide variety of alkyl or aryl substituents, which can modulate lipophilicity and hydrogen bonding capacity.

  • Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding esters. This is a common strategy to produce prodrugs or to introduce functionalities that can interact with specific biological targets.

2. Substitution on the Aromatic Rings:

  • Electrophilic Aromatic Substitution: The phenyl rings can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing groups.

  • Palladium-Catalyzed Cross-Coupling: The chloro-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents, including aryl, vinyl, and amino groups.

3. Bioisosteric Replacement:

  • The chlorine atom can be replaced with other bioisosteric groups to fine-tune the electronic and steric properties of the molecule.[1] Common bioisosteres for chlorine include the trifluoromethyl (-CF₃) group, the cyano (-CN) group, or a methoxy (-OCH₃) group. This strategy is often employed to improve metabolic stability, alter receptor binding modes, or enhance cell permeability.

Conclusion and Future Perspectives

This application note has provided a detailed and practical guide for the synthesis and potential derivatization of 1-(4-Chlorophenyl)-2,2-diphenylethanol. The robust Grignard protocol described herein, coupled with the outlined strategies for chemical modification, offers a powerful platform for researchers and drug development professionals to generate novel compounds with therapeutic potential. The versatility of the triarylethanol scaffold, combined with the ability to systematically explore structure-activity relationships, underscores its importance in the ongoing quest for new and effective medicines. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure derivatives, as stereochemistry often plays a critical role in biological activity. Furthermore, the exploration of the pharmacological properties of the synthesized derivatives in various disease models will be crucial in uncovering their therapeutic potential.

References

  • The Royal Society of Chemistry. Supporting information for (E)-(4-Chlorophenyl)(2-iodo-2-phenylvinyl)sulfane. Available at: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available at: [Link]

Sources

Method

Application Note and Protocol: 1H NMR Characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Verification in Modern Chemistry In the realm of chemical research and pharmaceutical development, the unambiguou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for the elucidation of molecular architecture in solution. This application note provides a comprehensive guide to the ¹H NMR characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol, a tertiary alcohol with significant structural complexity.[1] The principles and protocols detailed herein are designed to equip researchers with the practical knowledge required to obtain, interpret, and validate the ¹H NMR spectrum of this compound and structurally related molecules.

The causality behind experimental choices in NMR is critical. The selection of an appropriate solvent, for instance, can dramatically influence the chemical shifts of labile protons, such as the hydroxyl (-OH) proton, through hydrogen bonding and exchange phenomena.[2][3] Understanding these effects is paramount for accurate spectral interpretation. This guide will delve into these nuances, offering not just a methodology, but a framework for critical thinking in spectroscopic analysis.

Predicted ¹H NMR Spectrum of 1-(4-Chlorophenyl)-2,2-diphenylethanol

A precise understanding of the expected ¹H NMR spectrum is a prerequisite for successful characterization. Based on the analysis of structurally analogous compounds, including diphenylmethanol and various substituted phenyl ethanols, a predicted spectrum for 1-(4-Chlorophenyl)-2,2-diphenylethanol in a common deuterated solvent like Chloroform-d (CDCl₃) is presented below.[4][5][6][7]

Molecular Structure and Proton Environments:

The structure of 1-(4-Chlorophenyl)-2,2-diphenylethanol possesses several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Caption: Molecular structure of 1-(4-Chlorophenyl)-2,2-diphenylethanol with key proton environments labeled.

Predicted Chemical Shifts and Multiplicities:

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
HA & HBProtons on the 4-chlorophenyl ring7.20 - 7.40Multiplet (likely two doublets)4H
HE & HFProtons on the two phenyl rings7.10 - 7.30Multiplet10H
HCMethine proton (-CH)~5.5 - 6.0Singlet1H
HDHydroxyl proton (-OH)Variable (typically 1.5 - 3.0)Singlet (often broad)1H

Rationale for Predictions:

  • Aromatic Protons (HA, HB, HE, HF): The aromatic protons are expected to resonate in the typical downfield region of 7.0-7.5 ppm. The protons on the 4-chlorophenyl ring (HA and HB) will likely appear as two distinct doublets due to ortho-coupling, characteristic of a para-substituted benzene ring. The ten protons of the two unsubstituted phenyl rings (HE and HF) are expected to produce a complex multiplet.

  • Methine Proton (HC): This proton is adjacent to an oxygen atom and three aromatic rings, which are all electron-withdrawing. This will cause a significant downfield shift, predicted to be in the range of 5.5-6.0 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • Hydroxyl Proton (HD): The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3][8] In a non-polar solvent like CDCl₃, it is often observed as a broad singlet. Its position can vary significantly.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials:

  • 1-(4-Chlorophenyl)-2,2-diphenylethanol sample

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-Chlorophenyl)-2,2-diphenylethanol into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.[9]

    • Integrate all the peaks in the spectrum.

  • D₂O Exchange (for confirmation of the hydroxyl proton):

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake it gently for about 30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the hydroxyl proton should disappear or significantly decrease in intensity.[2]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_confirm Confirmation (Optional) weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into magnet transfer->insert lock_shim Lock and shim insert->lock_shim acquire Acquire 1H NMR spectrum lock_shim->acquire process Fourier transform, phase, and baseline correction acquire->process calibrate Calibrate to solvent peak (7.26 ppm) process->calibrate integrate Integrate peaks calibrate->integrate add_d2o Add D2O and shake integrate->add_d2o Confirm -OH peak reacquire Re-acquire spectrum add_d2o->reacquire

Caption: Experimental workflow for the ¹H NMR characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol.

Data Interpretation and Validation

A successful characterization hinges on the accurate assignment of each signal in the spectrum to the corresponding protons in the molecule.

  • Integration: The relative areas under the peaks should correspond to the number of protons giving rise to those signals. For 1-(4-Chlorophenyl)-2,2-diphenylethanol, the expected integration ratio for the aromatic protons to the methine proton to the hydroxyl proton is approximately 14:1:1.

  • Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons. The methine proton should be a singlet, and the aromatic protons on the chlorophenyl ring should appear as a pair of doublets.

  • Chemical Shift: The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. The predicted chemical shifts in the table above should serve as a guide for initial assignments.

Conclusion: Towards Confident Structural Elucidation

This application note has provided a detailed protocol and theoretical framework for the ¹H NMR characterization of 1-(4-Chlorophenyl)-2,2-diphenylethanol. By following the outlined procedures and understanding the underlying principles of NMR spectroscopy, researchers can confidently determine and validate the structure of this and related compounds. The integration of predictive analysis with a robust experimental protocol ensures a high degree of scientific integrity and trustworthiness in the obtained results.

References

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Exarchou, V., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(10), 12274–12315. [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • Ivarsson, I., Sandström, C., Sandström, A., & Kenne, L. (2000). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 2147–2154. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2015). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and... Retrieved from [Link]

  • The Student Room. (2017, December 7). Benzophenone and diphenylmethanol NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Lab 9 Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Wang, Y., et al. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Advances, 10(58), 35245–35251. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chegg.com. (2020, June 26). Solved Below are the 1H NMR spectrum of diphenylmethanol, | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • ResearchGate. (2019, October 23). Design, synthesis and characterization of some new 1, 4-Dihydropyridines. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diphenylethanol. Retrieved from [Link]

  • Lund University. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1-phenylethanol, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of.... Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in 1-(4-Chlorophenyl)-2,2-diphenylethanol Crude Product

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and workup of this tertiary alcohol. The synthesis, typically achieved through a Grignard reaction between a benzophenone derivative and a phenylmagnesium halide, can present several purification challenges.[1][2] This resource provides in-depth, experience-based solutions to ensure the isolation of a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter with your crude 1-(4-Chlorophenyl)-2,2-diphenylethanol product, offering explanations for the underlying causes and actionable protocols for purification.

Question 1: My crude product is a dark brown or black oil/solid. What causes this discoloration and how can I remove it?

Answer:

Causality: Dark discoloration in Grignard reaction products is often due to the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling, and the presence of impurities in the magnesium or organic halide, which can catalyze decomposition.[1] Controlling the reaction temperature by maintaining a gentle reflux during the Grignard reagent formation can help minimize these side reactions.[1]

Troubleshooting Protocol: Decolorization with Activated Carbon

If your product is discolored, an activated carbon treatment during recrystallization is highly effective.

Step-by-Step Protocol:

  • Select an Appropriate Recrystallization Solvent: Conduct small-scale solubility tests to find a suitable solvent or solvent pair.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of near-boiling solvent.[3]

  • Activated Carbon Treatment: Once the solid is dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% of the solute mass) to the solution.

  • Hot Filtration: Reheat the solution to boiling and perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step is crucial for removing colored impurities and any insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.[4]

Question 2: My NMR analysis shows the presence of unreacted benzophenone. How can I remove this starting material?

Answer:

Causality: The presence of unreacted ketone can result from several factors, including an inaccurate concentration of the Grignard reagent, or enolization of the ketone if it is sterically hindered.[1]

Troubleshooting Protocol: Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their polarity.[5][6][7][8] Since 1-(4-Chlorophenyl)-2,2-diphenylethanol is more polar than the starting benzophenone due to its hydroxyl group, they can be efficiently separated on a silica gel column.[7]

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent to create a slurry.[5]

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.[5]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or petroleum ether). The less polar benzophenone will travel down the column faster.[7]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the eluent.[6] This will cause the more polar 1-(4-Chlorophenyl)-2,2-diphenylethanol to move down the column.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Eluent Systems for Column Chromatography

Polarity of EluentSolvent System (Hexane:Ethyl Acetate)Compound Eluted
Low95:5 to 90:10Benzophenone (starting material)
Medium85:15 to 70:301-(4-Chlorophenyl)-2,2-diphenylethanol (product)

Question 3: I have identified a basic impurity in my crude product. What is the best way to remove it?

Answer:

Causality: Basic impurities can be introduced from various sources during the synthesis or workup.

Troubleshooting Protocol: Acid-Base Extraction

Acid-base extraction is a powerful and simple liquid-liquid extraction technique to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[9][10][11][12][13]

Step-by-Step Protocol:

  • Dissolve the Crude Product: Dissolve your crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurity will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.[12]

  • Separation: Drain the aqueous layer. Repeat the acidic wash if necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Crude_Product Crude Product Analysis (e.g., NMR, TLC) Impurity_Identified Impurity Identified? Crude_Product->Impurity_Identified Discoloration Discoloration Impurity_Identified->Discoloration Yes Starting_Material Unreacted Starting Material (Benzophenone) Impurity_Identified->Starting_Material Yes Basic_Impurity Basic Impurity Impurity_Identified->Basic_Impurity Yes Pure_Product Pure Product Impurity_Identified->Pure_Product No Activated_Carbon Activated Carbon Treatment Discoloration->Activated_Carbon Column_Chromatography Column Chromatography Starting_Material->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Basic_Impurity->Acid_Base_Extraction Activated_Carbon->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: A logical workflow for identifying impurities and selecting the appropriate purification method.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.).
  • Buy 1-(4-Chlorophenyl)-2,2-diphenylethanol (EVT-14866019) - EvitaChem. (n.d.).
  • Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12).
  • column chromatography & purification of organic compounds - YouTube. (2021, February 9).
  • Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20).
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? | Biotage. (2023, January 23).
  • 1-(4-Chlorophenyl)ethanol chemical structure and formula - Benchchem. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21).
  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (n.d.).
  • CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. (n.d.).
  • Davies, A. G., et al. (1954). Resollutiogz asid Reactiom of Tertiary Alcohols. Journal of the Chemical Society, 3154-3158.
  • Recrystallization. --->. (n.d.).
  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18).
  • Recrystallization. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (2022, December 6).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Grignard Reaction - Common Conditions. (n.d.).
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • 1-(4-Chlorophenyl)-1-phenylethanol, (R)- | C14H13ClO | CID 86312976 - PubChem. (n.d.).
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.).
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31).

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Reference Data & Comparative Studies

Validation

Validation of HPLC Assay for 1-(4-Chlorophenyl)-2,2-diphenylethanol Purity: A Comparative Technical Guide

Executive Summary In the landscape of pharmaceutical intermediate analysis, 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS: 6318-89-4) presents unique chromatographic challenges due to its high lipophilicity and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate analysis, 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS: 6318-89-4) presents unique chromatographic challenges due to its high lipophilicity and structural similarity to its synthetic precursors, such as 4-chlorobenzophenone. Accurate purity determination is critical, as this compound serves as a scaffold for various bioactive diarylethanol derivatives.

This guide compares a Generic Isocratic Method —often employed during early synthesis monitoring—against an Optimized Stability-Indicating Gradient Method . We demonstrate that while the generic approach suffices for crude reaction monitoring, it fails to meet ICH Q2(R2) requirements for purity validation. The optimized protocol detailed here ensures resolution of critical impurities, superior peak symmetry, and robust quantitation limits.

Part 1: The Analytical Challenge

The analyte, 1-(4-Chlorophenyl)-2,2-diphenylethanol, contains three aromatic rings and a secondary alcohol group.[1] Its high hydrophobicity (LogP > 4.5) often leads to:

  • Excessive Retention: Long run times on standard C18 columns.

  • Peak Tailing: Interaction of the hydroxyl group with residual silanols.

  • Co-elution: Difficulty separating the target from the unreacted ketone starting material (4-chlorobenzophenone) and potential Grignard side-products (e.g., diphenylmethane derivatives).

Comparative Methodology Overview
FeatureMethod A: Generic Isocratic (Legacy)Method B: Optimized Gradient (Proposed)
Stationary Phase Standard C18 (5 µm, 250 x 4.6 mm)Fused-Core C18 (2.7 µm, 100 x 4.6 mm)
Mobile Phase ACN:Water (70:30) IsocraticACN:0.1% H3PO4 (Gradient)
Run Time > 25 minutes12 minutes
Resolution (Rs) < 1.5 (Critical Pair)> 3.5 (Critical Pair)
Sensitivity (LOQ) ~1.0 µg/mL0.05 µg/mL

Part 2: Experimental Workflow & Validation Lifecycle

The following diagram illustrates the validation lifecycle designed for this assay, adhering to ICH Q2(R2) principles. It visualizes the transition from method development to final reporting.

ValidationWorkflow cluster_Val ICH Q2(R2) Validation Phase Start Method Development Opt Parameter Optimization (Gradient, pH, Col Temp) Start->Opt Screening PreVal Pre-Validation (System Suitability) Opt->PreVal Final Conditions Spec Specificity (Stress Testing) PreVal->Spec Pass Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Robust Robustness AccPrec->Robust Report Final Validation Report Robust->Report Data Compilation

Figure 1: End-to-end validation workflow ensuring compliance with ICH Q2(R2) guidelines, moving from optimization to rigorous stress testing.

Part 3: Detailed Experimental Protocols

Optimized Chromatographic Conditions (Method B)

This method utilizes a fused-core particle technology to achieve high efficiency at lower backpressures, allowing for faster flow rates and sharper peaks.

  • Instrument: HPLC system equipped with a Photodiode Array (PDA) Detector.[2]

  • Column: Halo C18 or Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm.

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 225 nm (Maximizes absorbance for chlorinated aromatics while minimizing solvent cutoff noise).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 60 40 Equilibration
1.0 60 40 Isocratic Hold
8.0 10 90 Linear Ramp
10.0 10 90 Wash
10.1 60 40 Return to Initial

| 12.0 | 60 | 40 | Re-equilibration |

Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (80:20). High organic content is required to ensure complete solubility of the lipophilic analyte.

  • Stock Solution: Dissolve 10 mg of 1-(4-Chlorophenyl)-2,2-diphenylethanol reference standard in 10 mL of Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL for assay.

Part 4: Validation Data & Performance Comparison

The following data summarizes the validation results, contrasting the performance of the legacy method with the optimized protocol.

Specificity and System Suitability

Specificity was challenged by injecting the analyte in the presence of its precursor, 4-chlorobenzophenone.

ParameterMethod A (Generic)Method B (Optimized)Acceptance Criteria
Retention Time (Analyte) 18.4 min5.2 minN/A
Retention Time (Impurity) 19.1 min6.8 minN/A
Resolution (Rs) 1.2 (Co-elution risk)4.5 (Baseline separation)> 2.0
Tailing Factor (T) 1.81.1< 1.5
Theoretical Plates (N) 4,500> 12,000> 2,000
Linearity and Range

Linearity was established over the range of 50% to 150% of the target concentration (100 µg/mL).

  • Regression Equation (Method B):

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

Accuracy (Recovery Studies)

Spike recovery experiments were performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Status
80%99.4%0.5%Pass
100%100.1%0.3%Pass
120%99.8%0.6%Pass
Precision (Repeatability)

Six replicate injections of the 100 µg/mL standard.

  • Method A %RSD: 1.8% (Due to integration variability of tailing peaks).

  • Method B %RSD: 0.2% (Sharp, symmetrical peaks).

Part 5: Discussion and Interpretation

Why the Optimized Method Wins

The structural analysis of 1-(4-Chlorophenyl)-2,2-diphenylethanol reveals a bulky, hydrophobic molecule.

  • Gradient Elution: The generic isocratic method struggles because the polarity difference between the alcohol product and the ketone impurity is small. The gradient slope in Method B effectively "pulls" the more hydrophobic components off the column, sharpening the peaks and reducing run time by over 50%.

  • Stationary Phase Selection: The switch from a fully porous 5 µm particle to a 2.7 µm fused-core particle reduces the diffusion path length. This is critical for bulky molecules like diphenylethanol derivatives, which suffer from slow mass transfer in traditional porous media.

  • pH Control: The use of acidified water (pH 2.5) suppresses the ionization of residual silanols on the silica surface, preventing the secondary interactions that caused peak tailing in Method A.

Impurity Profiling

The synthesis of this compound typically involves a Grignard reaction [1].[1][3] Common impurities include:

  • 4-Chlorobenzophenone: Unreacted starting material.

  • Diphenylmethane derivatives: Side products from Grignard coupling. Method B successfully resolves 4-chlorobenzophenone (RT 6.8 min) from the main peak (RT 5.2 min), whereas Method A showed significant overlap, risking an overestimation of purity.

References

  • International Council for Harmonisation (ICH). (2023).[2][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

Sources

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